2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 191.11 g/mol. This compound is classified under nitrobenzene derivatives and fluorinated organic compounds, which are significant in various chemical applications due to their unique electronic properties and reactivity.
The synthesis of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene can be achieved through several methods:
The molecular structure of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene can be described using various structural representations:
C1=CC(=C(C=C1F)C(F)F)[N+](=O)[O-]
InChI=1S/C7H4F3NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H
ADBUIWGABVQONJ-UHFFFAOYSA-N
The structure reveals that the compound has a planar configuration typical of aromatic systems, with dihedral angles influenced by the electronegative fluorine and nitro groups, which can affect its reactivity and interactions with other molecules .
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is involved in various chemical reactions:
These reactions highlight the versatility of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene as a building block in organic synthesis.
The mechanism of action for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene primarily revolves around its ability to interact with biological targets through hydrogen bonding and electronic effects imparted by its functional groups. The difluoromethyl group may enhance lipophilicity and metabolic stability, making it an attractive candidate for drug design as a bioisostere for hydroxyl or thiol groups .
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene finds applications in various scientific fields:
This compound exemplifies the growing interest in fluorinated organic compounds within scientific research and industrial applications, highlighting its potential impact across multiple disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: